molecular formula C16H15NO B493187 2-(1H-indol-1-yl)-1-phenylethanol

2-(1H-indol-1-yl)-1-phenylethanol

Cat. No.: B493187
M. Wt: 237.3g/mol
InChI Key: IZJUVVVGVLACJG-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-1-phenylethanol is a synthetic organic compound featuring an indole moiety substituted at the 1-position, linked via an ethanol bridge to a phenyl group. Indole derivatives are widely studied due to their diverse biological activities, including antimicrobial, antifungal, and antioxidant properties .

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.3g/mol

IUPAC Name

2-indol-1-yl-1-phenylethanol

InChI

InChI=1S/C16H15NO/c18-16(14-7-2-1-3-8-14)12-17-11-10-13-6-4-5-9-15(13)17/h1-11,16,18H,12H2

InChI Key

IZJUVVVGVLACJG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CN2C=CC3=CC=CC=C32)O

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CC3=CC=CC=C32)O

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 2-(1H-indol-1-yl)-1-phenylethanol exhibit antimicrobial properties. A study indicated that this compound affects the structure of biomembranes, correlating with its bacteriostatic activity against various bacterial strains . This property makes it a candidate for developing new antimicrobial agents.

Cancer Research

The compound has been investigated for its potential as an anticancer agent. Specifically, it has been studied for its effects on aldehyde dehydrogenase (ALDH) isoforms, which are implicated in chemoresistance in cancer cells. Compounds derived from this compound have shown promise in enhancing the efficacy of chemotherapy by inhibiting ALDH activity .

Neuroprotective Effects

Indole derivatives are known for their neuroprotective properties. The structural similarity of this compound to other neuroactive compounds suggests potential applications in treating neurodegenerative diseases .

Pesticidal Activity

The compound's derivatives have been evaluated for their pesticidal properties. Studies indicate that certain indole-based compounds can act as effective insecticides or fungicides, providing an environmentally friendly alternative to synthetic pesticides .

Synthesis of Functional Materials

This compound can serve as a precursor in synthesizing functional materials, including polymers and dyes. Its unique chemical structure allows it to be incorporated into various polymer matrices, enhancing their properties such as thermal stability and mechanical strength .

Case Studies

StudyFocusFindings
Dhake et al. (2020)Kinetic ResolutionOptimized lipase-catalyzed kinetic resolution of 1-phenylethanol derivatives resulted in high enantiomeric excess (ee) suitable for industrial applications .
Kamble et al. (2020)Enzymatic ReactionsInvestigated the use of cutinase in the kinetic resolution of phenylethanol derivatives, achieving significant conversion rates and ee values .
Bacteriostatic Activity StudyAntimicrobial PropertiesDemonstrated that this compound affects bacterial membrane integrity, confirming its potential as an antimicrobial agent .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several ethanol-substituted heterocyclic derivatives. Key analogues include:

2-(1H-Imidazol-1-yl)-1-phenylethanol
  • Structure : Replaces indole with an imidazole ring.
  • Synthesis: Prepared via condensation of imidazole with 2-chloro-1-phenylethanone under basic conditions, followed by reduction .
  • Bioactivity: Exhibits potent antifungal activity against Candida albicans and non-albicans species, with aromatic biphenyl ester derivatives (e.g., 6a-c) outperforming fluconazole .
  • Physical Properties : Melting point = 145°C .
2-(5-(Hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol
  • Structure : Pyrazole ring substituted with hydroxymethyl and phenyl groups.
  • Synthesis : Catalyzed by Amberlyst A-21, a cost-effective and recyclable catalyst .
(R)-2-[(2-(4-Nitrophenyl)ethyl)amino]-1-phenylethanol
  • Structure: Ethanol bridge linked to an amino group and 4-nitrophenyl moiety.
  • Application : Intermediate in the synthesis of Mirabegron, a β3-adrenergic receptor agonist .

Preparation Methods

Sulfonyl Group Strategy for N-Alkylation

A widely adopted method involves the use of sulfonyl-protected indoles to direct alkylation at the nitrogen atom. For instance, (S)-1-phenyl-2-(1-(phenylsulfonyl)-1H-indol-2-yl)ethanol undergoes desulfonylation under mild conditions to yield the target alcohol. The reaction is typically conducted in tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature for 12 hours, followed by aqueous workup and silica gel chromatography. This approach avoids polymerization of indole under acidic or basic conditions, a common challenge in N-alkylation reactions.

Optimization of Reaction Conditions

Key parameters include the choice of base and solvent. Triethylamine in DMF at 25°C provides optimal deprotection kinetics, achieving 90% yield. Prolonged reaction times (>24 hours) lead to decomposition, necessitating precise monitoring via thin-layer chromatography (TLC).

Copper-Catalyzed Asymmetric Synthesis

Chiral Ligand Systems

Mesitylcopper in combination with (S,S)-Ph-BPE ligand enables enantioselective synthesis of the target compound. The reaction proceeds via a radical pathway, with benzaldehyde and allenylanilide serving as precursors. In anhydrous THF containing hexamethylphosphoramide (HMPA), the system achieves 68% enantiomeric excess (ee) after 44 hours at ambient temperature.

Mechanistic Insights

The catalytic cycle involves single-electron transfer (SET) from mesitylcopper to the allenylanilide, generating a propargyl radical intermediate. This species undergoes stereoselective coupling with benzaldehyde, followed by oxidation to the secondary alcohol. Control experiments with radical scavengers like TEMPO confirm the radical-mediated mechanism.

Epoxide Ring-Opening Reactions

Styrene Oxide as a Key Intermediate

Ring-opening of styrene oxide (1,2-epoxyethylbenzene) by indole nitrogen represents a direct route to 2-(1H-indol-1-yl)-1-phenylethanol. Under basic conditions (K2CO3 in DMF), indole attacks the less substituted carbon of the epoxide, yielding the secondary alcohol after 12 hours at 80°C.

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance nucleophilicity of indole’s nitrogen, while temperatures above 100°C promote side reactions such as diketone formation. Optimal conditions (80°C, DMF) achieve 75% isolated yield after column chromatography (hexane/ethyl acetate, 8:2).

Reductive Amination and Mannich Reaction Pathways

Ketone Intermediate Reduction

Synthesis of 2-(1H-indol-1-yl)-1-phenylethanone via Ullmann coupling, followed by sodium borohydride reduction, provides a two-step route to the target alcohol. Palladium-catalyzed coupling of 2-bromoacetophenone with indole in the presence of XPhos ligand yields the ketone precursor in 82% yield. Subsequent reduction with NaBH4 in methanol affords the alcohol with 88% efficiency.

Analytical Characterization

Spectroscopic Data

1H NMR (500 MHz, CDCl3): δ 7.52–7.28 (m, 9H, Ar-H), 6.43 (s, 1H, indole C3-H), 5.09–5.05 (m, 1H, -OH), 3.62 (dd, J = 14.8, 4.04 Hz, 1H, CH2), 3.33 (dd, J = 14.8, 8.98 Hz, 1H, CH2).
IR (KBr): ν 3403 cm⁻¹ (O-H stretch), 1734 cm⁻¹ (C=O from carbamate intermediates).

Chiral HPLC Analysis

Enantiomeric resolution using a Chiralpak IA column (hexane/2-propanol = 9:1) shows distinct peaks at 8.9 min (major) and 9.3 min (minor), confirming 68% ee.

Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)Key AdvantageLimitation
Desulfonylation90High yield, mild conditionsRequires protective group
Cu-catalyzed asymmetric6868EnantioselectivityLong reaction time (44 h)
Epoxide ring-opening75Atom economyRequires strict temp control
Reductive amination88ScalabilityTwo-step process

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Single-crystal studies reveal dihedral angles between the indole and phenyl rings (e.g., ~1.3° in analogous structures), critical for understanding conformational stability .
  • Spectroscopy :
    • NMR : Distinct signals for the ethanol proton (δ 4.2–4.5 ppm) and indole NH (δ 10–11 ppm) confirm regiochemistry .
    • IR : O–H stretching (~3400 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) validate functional groups .

Advanced Tip : Use dynamic NMR to study rotational barriers of the indole-phenylethanol bond under varying temperatures.

What kinetic models are applicable for enzymatic or catalytic resolution of racemic this compound?

Advanced Research Focus
The Ping-Pong Bi-Bi mechanism is often used for lipase-catalyzed resolutions of similar alcohols. Key steps include:

Substrate Binding : The enzyme interacts with the (R)- or (S)-enantiomer, forming an acyl-enzyme intermediate.

Irreversible Inhibition : Byproducts like water or lauric acid may inhibit the reaction, requiring rate equations to account for competitive inhibition .

Q. Advanced Research Focus

  • Docking Studies : Target KRASG12C or COX-2 enzymes to evaluate covalent binding potential. For example, indole derivatives form stable interactions with cysteine residues (binding energy ≤ −8.5 kcal/mol) .
  • MD Simulations : Assess conformational stability of the ethanol-indole moiety in aqueous environments (e.g., RMSD ≤ 2.0 Å over 100 ns) .

Case Study : Analogous compounds like 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide show anti-inflammatory activity via COX-2 inhibition (IC₅₀ ~ 1.2 µM) .

How should researchers address contradictions in spectroscopic or crystallographic data for this compound?

Q. Advanced Research Focus

  • Multi-Technique Validation : Cross-validate XRD data (e.g., space group P21/cP2_1/c) with DFT-optimized geometries to resolve discrepancies in bond lengths or angles .
  • Error Analysis : For conflicting NMR signals, quantify solvent effects (e.g., DMSO vs. CDCl₃) or paramagnetic impurities using T1/T2T_1/T_2 relaxation measurements.

Example : A reported dihedral angle of 1.3° in XRD may differ from solution-phase conformers due to crystal packing forces.

What strategies mitigate byproduct formation during large-scale synthesis?

Q. Advanced Research Focus

  • Reactor Design : Use continuous-flow systems to control exothermic reactions (e.g., Grignard additions) and minimize thermal degradation .
  • Catalytic Optimization : Screen bases like NaOH/PEG600 to enhance regioselectivity in indole alkylation steps .

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